1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
Brand Name:
Vulcanchem
CAS No.:
144294-78-0
VCID:
VC21087035
InChI:
InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3
SMILES:
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl
Molecular Formula:
C17H12BrCl2NO2
Molecular Weight:
413.1 g/mol
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
CAS No.: 144294-78-0
Cat. No.: VC21087035
Molecular Formula: C17H12BrCl2NO2
Molecular Weight: 413.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144294-78-0 |
|---|---|
| Molecular Formula | C17H12BrCl2NO2 |
| Molecular Weight | 413.1 g/mol |
| IUPAC Name | 1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
| Standard InChI | InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3 |
| Standard InChI Key | QWOXXKDLLSQDPC-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator